Structural Differentiation: Molecular Formula and Exact Mass Shift vs. Gliclazide API
6,7-Dehydro Gliclazide (Impurity E) is structurally differentiated from the active pharmaceutical ingredient gliclazide by a formal loss of 2H, resulting in a distinct molecular formula (C15H19N3O3S vs. C15H21N3O3S) and a molecular weight decrease of 2.0 g/mol (321.4 g/mol vs. 323.4 g/mol) [1]. This mass difference is critical for LC-MS-based impurity profiling, where the precursor ion for Impurity E ([M+H]+ at m/z 322.1) is distinguishable from that of gliclazide ([M+H]+ at m/z 324.1) . For any other gliclazide impurity standard (e.g., Impurity F, MW 323.4 g/mol; Impurity B, MW 154.2 g/mol), the mass shift would be entirely different, rendering them unsuitable as substitutes for MS method development targeting Impurity E.
| Evidence Dimension | Molecular weight (g/mol) and formula |
|---|---|
| Target Compound Data | MW 321.4 g/mol; C15H19N3O3S |
| Comparator Or Baseline | Gliclazide API: MW 323.4 g/mol; C15H21N3O3S |
| Quantified Difference | ΔMW = -2.0 g/mol (formal loss of 2H) |
| Conditions | Calculated from molecular formula; confirmed by LC-MS |
Why This Matters
The 2.0 g/mol mass defect is the primary identifier for selectivity in MS-based quantification; using a non-dehydro impurity standard would yield incorrect mass calibration and false negative results.
- [1] PubChem. Gliclazide EP Impurity E, Compound Summary, CID 137315348. National Center for Biotechnology Information, 2022. View Source
